amine CAS No. 1019579-25-9](/img/structure/B1373534.png)

[1-(2-Methylphenyl)ethyl](2-methylpropyl)amine

Descripción general

Descripción

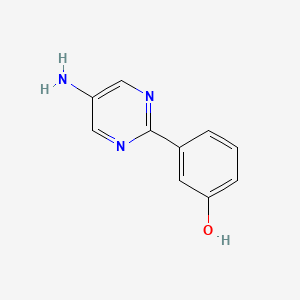

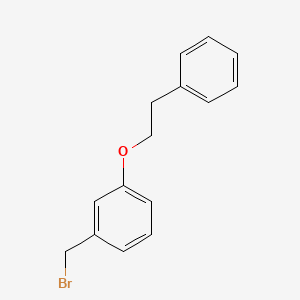

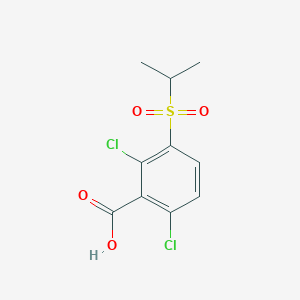

1-(2-Methylphenyl)ethylamine is a chemical compound with the molecular formula C13H21N . Its molecular weight is 191.31 . It is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for1-(2-Methylphenyl)ethylamine is 1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

1-(2-Methylphenyl)ethylamine is a liquid at room temperature . More detailed physical and chemical properties were not found in the web search results.

Aplicaciones Científicas De Investigación

Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer

The measurement of human urinary carcinogen metabolites offers valuable information about the relationship between tobacco usage and cancer. Various carcinogens and their metabolites, including aromatic amines, have been quantified in smokers' urine. The utility of these assays in providing insights into carcinogen dose, exposure differentiation, and human metabolism of carcinogens is highlighted. NNAL and NNAL-Gluc, derived from tobacco-specific carcinogens, stand out as biomarkers due to their high sensitivity and specificity, crucial for studies on environmental tobacco smoke exposure (Hecht, 2002).

Chemical Warfare Agent Degradation Products

This review addresses the formation, environmental fate, and mammalian and ecotoxicity of chemical warfare agent degradation products, including various amines. It assesses their persistence and toxicity, with particular attention to their impact on environmental and occupational health. The review discusses major degradation products of several agents, noting that while most are not overly persistent or toxic, certain products could indicate past presence of these agents or that degradation has occurred. The review sheds light on the complexity of addressing the residual impact of chemical warfare agents in the environment (Munro et al., 1999).

Amines in Surface Waters

This comprehensive review compiles data on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters. It highlights the emergence of amine-based CO2 capture technologies as a potential new source of amines in the environment. The review discusses anthropogenic and natural sources, key degradation pathways, and the scant data on amines in surface waters. The toxicity overview suggests that at current environmental concentrations, amines are unlikely to pose a toxicological threat. However, their role as precursors in the formation of potentially carcinogenic nitrosamines and nitramines necessitates further research (Poste et al., 2014).

Degradation of Nitrogen-Containing Hazardous Compounds

This review focuses on the degradation of nitrogen-containing amino and azo compounds, common in various industries and known for their resistance to conventional degradation. It emphasizes the effectiveness of advanced oxidation processes in mineralizing these compounds and improving treatment schemes. The review systematically presents data on degradation efficiencies, reaction mechanisms, and the influence of process parameters. It underscores the necessity of tailored advanced oxidation processes for specific effluents, considering the recalcitrant nature of nitrogen-containing compounds (Bhat & Gogate, 2021).

Safety and Hazards

The compound is associated with some hazards. It has been labeled with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXYTLKSDOKGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

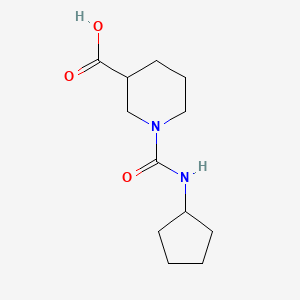

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)